2-AMINO-4-(3-FURYL)-5-OXO-4H,5H-PYRANO[3,2-C]CHROMEN-3-YL CYANIDE 2-AMINO-4-(3-FURYL)-5-OXO-4H,5H-PYRANO[3,2-C]CHROMEN-3-YL CYANIDE
Brand Name: Vulcanchem
CAS No.:
VCID: VC10227359
InChI: InChI=1S/C17H10N2O4/c18-7-11-13(9-5-6-21-8-9)14-15(23-16(11)19)10-3-1-2-4-12(10)22-17(14)20/h1-6,8,13H,19H2
SMILES: C1=CC=C2C(=C1)C3=C(C(C(=C(O3)N)C#N)C4=COC=C4)C(=O)O2
Molecular Formula: C17H10N2O4
Molecular Weight: 306.27 g/mol

2-AMINO-4-(3-FURYL)-5-OXO-4H,5H-PYRANO[3,2-C]CHROMEN-3-YL CYANIDE

CAS No.:

Cat. No.: VC10227359

Molecular Formula: C17H10N2O4

Molecular Weight: 306.27 g/mol

* For research use only. Not for human or veterinary use.

2-AMINO-4-(3-FURYL)-5-OXO-4H,5H-PYRANO[3,2-C]CHROMEN-3-YL CYANIDE -

Specification

Molecular Formula C17H10N2O4
Molecular Weight 306.27 g/mol
IUPAC Name 2-amino-4-(furan-3-yl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile
Standard InChI InChI=1S/C17H10N2O4/c18-7-11-13(9-5-6-21-8-9)14-15(23-16(11)19)10-3-1-2-4-12(10)22-17(14)20/h1-6,8,13H,19H2
Standard InChI Key PLQVJRYIQCTCKW-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C3=C(C(C(=C(O3)N)C#N)C4=COC=C4)C(=O)O2
Canonical SMILES C1=CC=C2C(=C1)C3=C(C(C(=C(O3)N)C#N)C4=COC=C4)C(=O)O2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-amino-4-(furan-3-yl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile, reflects its fused pyranochromene core. Key structural features include:

  • A pyrano[3,2-c]chromene system formed by the fusion of a pyran ring (positions 3,2-c) with a chromene backbone.

  • A 3-furyl group at position 4, contributing to steric and electronic modulation.

  • A cyano group at position 3 and an amino group at position 2, which enhance hydrogen-bonding potential and reactivity.

The SMILES string C1=CC=C2C(=C1)C3=C(C(C(=C(O3)N)C#N)C4=COC=C4)C(=O)O2 and InChIKey PLQVJRYIQCTCKW-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemistry.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₇H₁₀N₂O₄
Molecular Weight306.27 g/mol
Hydrogen Bond Donors2 (NH₂, OH)
Hydrogen Bond Acceptors6 (N, O)
Rotatable Bond Count2
Topological Polar SA116 Ų

Synthesis and Structural Analogues

Structural Analogues and Activity Trends

Research on derivatives with substituted aryl groups (e.g., halogenated phenyl, pentafluorothiophenyl) reveals:

  • Electron-withdrawing groups (e.g., Br, CF₃) enhance antiproliferative activity against cancer cells.

  • 3-Furyl substitution may improve solubility compared to bulkier aryl groups while maintaining planar geometry for target binding .

Biological Activities and Mechanisms

Table 2: Antiproliferative Activities of Analogues (IC₅₀, μM)

CompoundHT-29 (Colon)HCT-116 (Colon)MCF-7 (Breast)
1c0.51.2>10
1j0.40.04>10
1h2.11.8>10

Anti-Angiogenic Effects

In vitro and in vivo studies on analogues demonstrate:

  • VEGF Inhibition: Suppression of vascular endothelial growth factor secretion in EA.hy926 endothelial cells (50% reduction at 1 μM) .

  • Chick Chorioallantoic Membrane (CAM) Assay: 60% decrease in neovascularization at 10 μM .

Pharmacological Implications

Target Identification

While the exact target remains unconfirmed, proposed mechanisms include:

  • Tubulin Binding: Interaction with the colchicine-binding site, as evidenced by molecular docking studies .

  • Kinase Modulation: Inhibition of CDK2 and Aurora kinases, critical for cell cycle progression.

Toxicity and Selectivity

Preliminary data on analogues suggest:

  • Selective Cytotoxicity: 10–100× higher potency in cancer vs. non-cancerous cells (e.g., IC₅₀ = 0.5 μM in HT-29 vs. >50 μM in HEK293) .

  • Low Acute Toxicity: No mortality observed in zebrafish models at 50 mg/kg .

Future Research Directions

Structural Optimization

  • Furan Ring Modifications: Introducing sulfone or methyl groups to enhance metabolic stability.

  • Prodrug Development: Esterification of the 5-oxo group to improve oral bioavailability.

Preclinical Studies

  • Pharmacokinetics: Assessment of absorption, distribution, and CYP450 metabolism.

  • In Vivo Efficacy: Xenograft models to validate antitumor and anti-angiogenic activity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator